molecular formula C26H25N3O2 B12946842 4-Piperidinone, 1-[2-(1H-benzimidazol-2-yl)ethoxy]-2,6-diphenyl- CAS No. 677007-33-9

4-Piperidinone, 1-[2-(1H-benzimidazol-2-yl)ethoxy]-2,6-diphenyl-

Cat. No.: B12946842
CAS No.: 677007-33-9
M. Wt: 411.5 g/mol
InChI Key: QTRVUYNLFPBSDL-UHFFFAOYSA-N
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Description

4-Piperidinone, 1-[2-(1H-benzimidazol-2-yl)ethoxy]-2,6-diphenyl- is a complex organic compound that features a piperidinone core linked to a benzimidazole moiety through an ethoxy bridge, with two phenyl groups attached to the piperidinone ring. This compound is of significant interest due to its potential pharmacological properties and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinone, 1-[2-(1H-benzimidazol-2-yl)ethoxy]-2,6-diphenyl- typically involves multiple steps. One common method includes the in situ reduction of Schiff’s base of 5,6-dimethoxy indanone and 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one in the presence of titanium isopropoxide (Ti(OiPr)4) and sodium cyanoborohydride (NaBH3CN). This is followed by alkylation using different alkyl or aryl halides in the presence of sodium hydride (NaH) in dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Piperidinone, 1-[2-(1H-benzimidazol-2-yl)ethoxy]-2,6-diphenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole or phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides, aryl halides, and various nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile involved.

Scientific Research Applications

4-Piperidinone, 1-[2-(1H-benzimidazol-2-yl)ethoxy]-2,6-diphenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Piperidinone, 1-[2-(1H-benzimidazol-2-yl)ethoxy]-2,6-diphenyl- involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to a range of biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Piperidinone, 1-[2-(1H-benzimidazol-2-yl)ethoxy]-2,6-diphenyl- is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

CAS No.

677007-33-9

Molecular Formula

C26H25N3O2

Molecular Weight

411.5 g/mol

IUPAC Name

1-[2-(1H-benzimidazol-2-yl)ethoxy]-2,6-diphenylpiperidin-4-one

InChI

InChI=1S/C26H25N3O2/c30-21-17-24(19-9-3-1-4-10-19)29(25(18-21)20-11-5-2-6-12-20)31-16-15-26-27-22-13-7-8-14-23(22)28-26/h1-14,24-25H,15-18H2,(H,27,28)

InChI Key

QTRVUYNLFPBSDL-UHFFFAOYSA-N

Canonical SMILES

C1C(N(C(CC1=O)C2=CC=CC=C2)OCCC3=NC4=CC=CC=C4N3)C5=CC=CC=C5

Origin of Product

United States

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